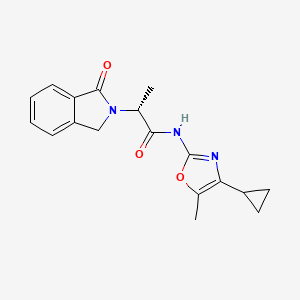![molecular formula C19H22N2O3 B7349695 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide](/img/structure/B7349695.png)
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions.
Wissenschaftliche Forschungsanwendungen
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, and addiction. It works by blocking the this compound receptors in the brain, which are responsible for regulating appetite, metabolism, and reward pathways. By blocking these receptors, this compound receptor antagonist can reduce food intake, increase energy expenditure, and decrease the reinforcing effects of drugs of abuse.
Wirkmechanismus
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist works by blocking the activity of the this compound receptors in the brain. These receptors are primarily located in the hypothalamus, which is responsible for regulating appetite and metabolism. By blocking these receptors, this compound receptor antagonist can reduce food intake and increase energy expenditure. It also blocks the reinforcing effects of drugs of abuse by reducing the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound receptor antagonist has been shown to have several biochemical and physiological effects. It can reduce food intake, increase energy expenditure, and improve glucose metabolism. It also reduces the reinforcing effects of drugs of abuse by reducing the release of dopamine in the brain. However, this compound receptor antagonist can also have some adverse effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist has several advantages for lab experiments. It can be used to study the role of this compound receptors in various medical conditions such as obesity, diabetes, and addiction. It can also be used to develop new drugs that target the this compound receptors. However, this compound receptor antagonist also has some limitations for lab experiments. It can be difficult to synthesize and purify, and it can have some adverse effects on animal models.
Zukünftige Richtungen
There are several future directions for 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist research. One direction is to develop new drugs that target the this compound receptors with fewer adverse effects. Another direction is to study the role of this compound receptors in other medical conditions such as anxiety and depression. Additionally, more research is needed to understand the long-term effects of this compound receptor antagonist on human health. Finally, more studies are needed to explore the potential of this compound receptor antagonist as a treatment for obesity, diabetes, and addiction.
Conclusion:
In conclusion, this compound receptor antagonist is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It works by blocking the this compound receptors in the brain, which are responsible for regulating appetite, metabolism, and reward pathways. This compound receptor antagonist has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound receptor antagonist research, and more studies are needed to explore its potential as a treatment for obesity, diabetes, and addiction.
Synthesemethoden
The synthesis of 2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide receptor antagonist involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 3-(hydroxymethyl)-3-phenylcyclobutanone with 2-cyclobutyl-1,3-oxazole-4-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using chromatography techniques to obtain the final product.
Eigenschaften
IUPAC Name |
2-cyclobutyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-12-19(14-7-2-1-3-8-14)9-15(10-19)20-17(23)16-11-24-18(21-16)13-5-4-6-13/h1-3,7-8,11,13,15,22H,4-6,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFTPBLUKXHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)C(=O)NC3CC(C3)(CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(difluoromethyl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methylfuran-2-carboxamide](/img/structure/B7349615.png)
![N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methyl-2-(4-methylimidazol-1-yl)propanamide](/img/structure/B7349620.png)
![2-(1,1-dioxothiazinan-2-yl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7349628.png)
![N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7349630.png)
![1-benzyl-5-ethyl-N-[3-(hydroxymethyl)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B7349647.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-(3-hydroxyprop-1-ynyl)benzamide](/img/structure/B7349668.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-5-(1H-pyrazol-4-yl)pyridine-2-carboxamide](/img/structure/B7349691.png)
![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7349702.png)
![1-ethyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7349710.png)

![2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide](/img/structure/B7349720.png)
![4-chloro-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7349723.png)
![N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7349738.png)
